molecular formula C14H13NO3 B6396118 3-(3-Aminophenyl)-2-methoxybenzoic acid CAS No. 1261938-06-0

3-(3-Aminophenyl)-2-methoxybenzoic acid

Cat. No.: B6396118
CAS No.: 1261938-06-0
M. Wt: 243.26 g/mol
InChI Key: JYZCPMUPNKVYGP-UHFFFAOYSA-N
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Description

3-(3-Aminophenyl)-2-methoxybenzoic acid is a substituted benzoic acid derivative featuring a methoxy group at the 2-position and a 3-aminophenyl substituent at the 3-position of the benzene ring. This structure imparts unique physicochemical and biochemical properties, making it relevant in pharmaceutical and materials research.

Properties

IUPAC Name

3-(3-aminophenyl)-2-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-18-13-11(6-3-7-12(13)14(16)17)9-4-2-5-10(15)8-9/h2-8H,15H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYZCPMUPNKVYGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1C(=O)O)C2=CC(=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50688650
Record name 3'-Amino-2-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50688650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261938-06-0
Record name 3'-Amino-2-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50688650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Aminophenyl)-2-methoxybenzoic acid typically involves multi-step organic reactions. One common method includes the nitration of 2-methoxybenzoic acid followed by reduction to introduce the amino group. The nitration step can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while the reduction can be achieved using catalytic hydrogenation or metal-acid reduction methods.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like recrystallization, and the employment of catalysts to enhance reaction rates.

Types of Reactions:

    Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

    Reduction: The nitro derivatives can be reduced back to the amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or nitric acid.

    Reduction: Hydrogen gas with palladium on carbon or iron filings with hydrochloric acid.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

3-(3-Aminophenyl)-2-methoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and as a precursor for various functional materials.

Mechanism of Action

The mechanism by which 3-(3-Aminophenyl)-2-methoxybenzoic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds, while the methoxy group can participate in hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and similarities among 3-(3-aminophenyl)-2-methoxybenzoic acid and related compounds:

Compound Name Substituents (Positions) Functional Groups Key References
This compound 2-OCH₃, 3-(3-aminophenyl) Carboxylic acid, Methoxy, Amino
2-Methoxybenzoic acid (o-Anisic acid) 2-OCH₃ Carboxylic acid, Methoxy
3-Methoxy-2-nitrobenzoic acid 2-NO₂, 3-OCH₃ Carboxylic acid, Nitro, Methoxy
2-Amino-3-methoxybenzoic acid 2-NH₂, 3-OCH₃ Carboxylic acid, Amino, Methoxy
Vanillic acid 4-OH, 3-OCH₃ Carboxylic acid, Hydroxy, Methoxy

Physicochemical Properties

  • Solubility: 2-Methoxybenzoic acid exhibits moderate solubility in polar solvents (e.g., ethanol) but low solubility in saturated hydrocarbons (log solubility in hexane: -1.36) . Substitution with amino groups (e.g., 2-amino-3-methoxybenzoic acid) increases polarity, likely enhancing solubility in aqueous media . The presence of electron-withdrawing groups (e.g., nitro in 3-methoxy-2-nitrobenzoic acid) reduces solubility in non-polar solvents .
  • Thermal Stability: 2-Methoxybenzoic acid decomposes at temperatures above 200°C, with contamination observed in binary compounds during thermosynthesis . Amino-substituted derivatives (e.g., 2-amino-3-methoxybenzoic acid) may exhibit lower thermal stability due to the reactive NH₂ group .

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